

(1-Fluorocyclohexyl)methanol: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (1-Fluorocyclohexyl)methanol

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of **(1-Fluorocyclohexyl)methanol**, a fluorinated organic compound with potential applications in medicinal chemistry and materials science. This document summarizes key data, outlines experimental protocols, and presents visualizations to facilitate a deeper understanding of this molecule.

Core Physical and Chemical Properties

(1-Fluorocyclohexyl)methanol, with the chemical formula $C_7H_{13}FO$, is a derivative of cyclohexylmethanol. The introduction of a fluorine atom at the tertiary carbon imparts unique properties to the molecule, influencing its polarity, lipophilicity, and metabolic stability, which are critical parameters in drug design.

Physicochemical Data Summary

A compilation of the known physical and chemical properties of **(1-Fluorocyclohexyl)methanol** is presented in the table below. It is important to note that while some properties have been experimentally determined and reported in chemical supplier safety data sheets, others, such as melting point and solubility, are not readily available in the public domain and are marked as "Data not available."

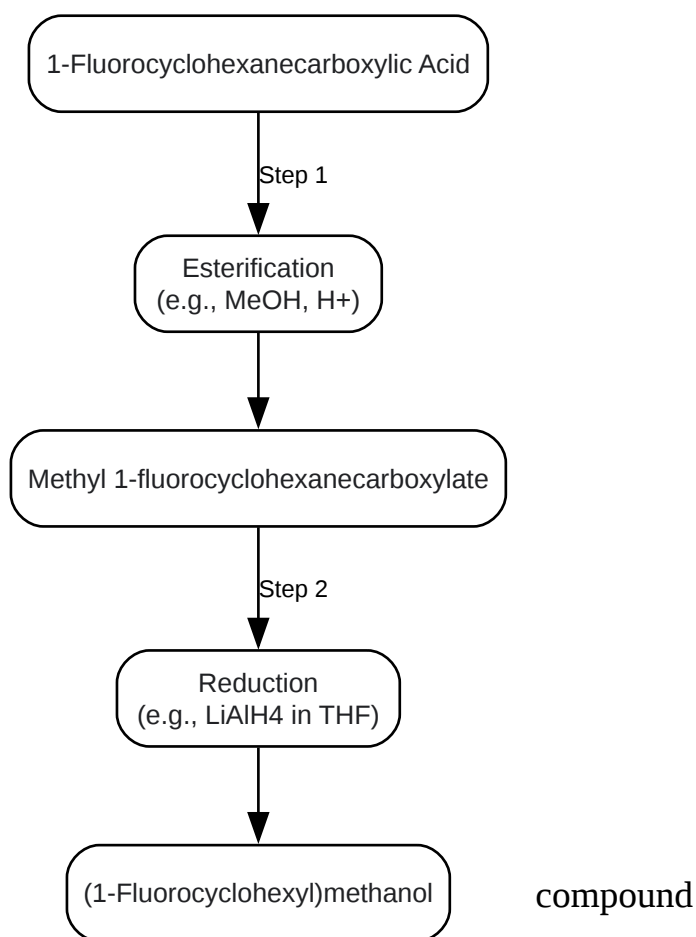
Property	Value	Source
Molecular Formula	C ₇ H ₁₃ FO	PubChem[1]
Molecular Weight	132.18 g/mol	PubChem[1]
IUPAC Name	(1-Fluorocyclohexyl)methanol	PubChem[1]
CAS Number	117169-30-9	PubChem[1]
Boiling Point	180.3 °C at 760 mmHg	ChemicalBook[2]
Density	1.026 g/cm ³	-
Flash Point	87.038 °C	ChemicalBook[2]
Melting Point	Data not available	-
Solubility	Data not available	-
Appearance	Liquid (presumed)	-

Synthesis and Experimental Protocols

While a specific, detailed, step-by-step experimental protocol for the synthesis of **(1-Fluorocyclohexyl)methanol** is not widely published in readily accessible scientific literature, a plausible synthetic route can be inferred from established organic chemistry principles. One potential pathway involves the reduction of a corresponding carboxylic acid or ester.

Hypothetical Synthesis Workflow

The following diagram illustrates a potential synthetic pathway for the preparation of **(1-Fluorocyclohexyl)methanol**. This workflow is based on common organic synthesis reactions.



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References

- 1. (1-Fluorocyclohexyl)methanol | C₇H₁₃FO | CID 18342450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1-FLUOROCYCLOHEXYL)METHANOL - Safety Data Sheet [chemicalbook.com]
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